Hexacosanedioic acid

Vue d'ensemble

Description

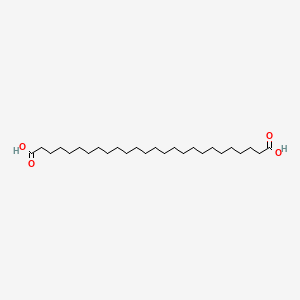

Hexacosanedioic acid, also known as Thapsic acid, is an alpha, omega-dicarboxylic acid that is hexacosane in which the methyl groups have been oxidized to the corresponding carboxylic acids . It has a molecular formula of C26H50O4 .

Molecular Structure Analysis

The molecular structure of Hexacosanedioic acid consists of a long carbon chain with carboxylic acid groups at both ends . The average mass is 426.673 Da and the monoisotopic mass is 426.370911 Da .Physical And Chemical Properties Analysis

Hexacosanedioic acid has a density of 1.0±0.1 g/cm3, a boiling point of 571.3±23.0 °C at 760 mmHg, and a flash point of 313.4±19.1 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 25 freely rotating bonds .Applications De Recherche Scientifique

Research Grade Lipids

Hexacosanedioic acid is used in the production of research grade lipids . These lipids are used in various research fields, including biochemistry and molecular biology.

Chemical Synthesis

Hexacosanedioic acid can be used as a starting material in chemical synthesis . Its long carbon chain and two carboxylic acid groups make it a versatile compound for synthesizing other complex molecules.

Propriétés

IUPAC Name |

hexacosanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O4/c27-25(28)23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26(29)30/h1-24H2,(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWZFUFNJNGKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCCCCC(=O)O)CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429507 | |

| Record name | Hexacosanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexacosanedioic acid | |

CAS RN |

3365-67-1 | |

| Record name | Hexacosanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

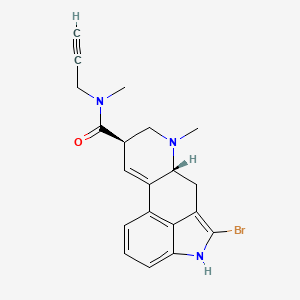

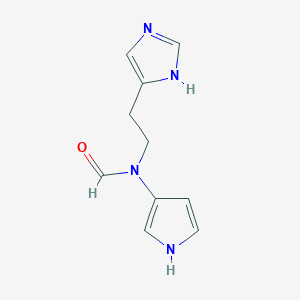

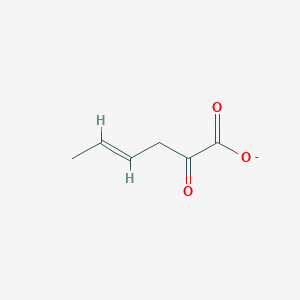

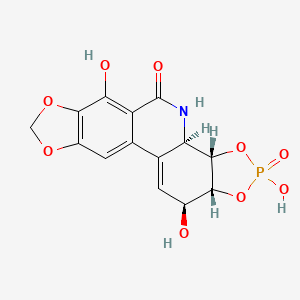

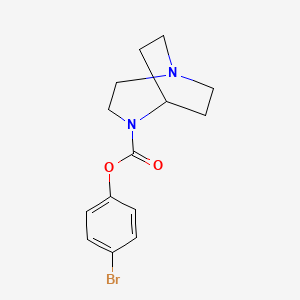

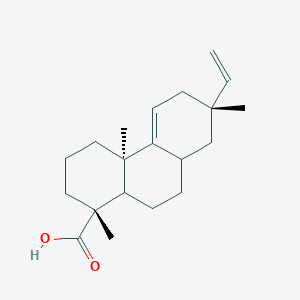

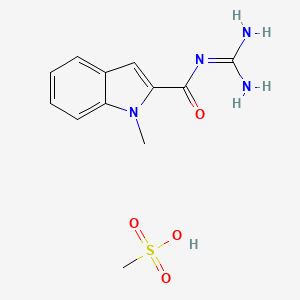

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of Hexacosanedioic acid in the pharmaceutical and cosmetic industries?

A1: Hexacosanedioic acid shows promise in the development of formulations targeting skin hyperpigmentation. Research suggests that a compound derived from the calcium tree (Prunus humilis) exhibits skin-lightening properties and may prevent melanin overproduction []. While the exact mechanism of action remains unclear, Hexacosanedioic acid, or a pharmaceutically acceptable salt thereof, is proposed as a key component in pharmaceutical, health-functional food, and cosmetic compositions aimed at treating or preventing hyperpigmentation disorders [].

Q2: How is Hexacosanedioic acid synthesized from renewable sources?

A2: Hexacosanedioic acid can be synthesized from erucic acid, a fatty acid found in rapeseed oil, through a two-step process [, ]. Firstly, erucic acid undergoes self-metathesis using ruthenium-based catalysts. This reaction forms a diunsaturated dicarboxylic acid. Secondly, the double bonds in the diunsaturated dicarboxylic acid are hydrogenated, yielding Hexacosanedioic acid. This synthesis pathway highlights the potential of utilizing renewable resources like vegetable oils for producing valuable chemical building blocks.

Q3: What are the characteristics of polymers derived from Hexacosanedioic acid?

A3: Hexacosanedioic acid serves as a valuable monomer for synthesizing various polyesters with distinct properties [, ]. When polymerized with long-chain alkanediols like hexacosane-1,26-diol, it yields polyesters exhibiting high crystallinity and thermal stability, mirroring properties observed in polyethylene []. Alternatively, polymerizing Hexacosanedioic acid with shorter-chain alkanediols, such as dodecane-1,12-diol or butane-1,4-diol, results in polyesters with varying melting, crystallization, and degradation temperatures, showcasing the tunability of these materials based on the choice of co-monomers [, ]. These findings emphasize the potential of Hexacosanedioic acid-based polymers as sustainable alternatives to conventional petroleum-derived plastics.

Q4: Has Hexacosanedioic acid been identified in natural sources, and if so, what is its potential biological activity?

A4: Hexacosanedioic acid has been identified in the fruit extract of Withania somnifera, a plant recognized for its medicinal properties []. Researchers successfully isolated and purified Hexacosanedioic acid from the hexane extract of Withania somnifera fruit using High-Performance Liquid Chromatography (HPLC) []. Furthermore, in vitro studies using Incucytes imaging analysis revealed that the purified Hexacosanedioic acid exhibited cytotoxic effects against the SKBR3 breast cancer cell line []. This discovery suggests that Hexacosanedioic acid, found naturally in Withania somnifera fruit, holds potential as a candidate for developing novel chemotherapeutic agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-2-methyl-N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]benzimidazole-5-carboxamide](/img/structure/B1242864.png)

![(1R,2S,4S,6S,7S,10S)-7-methylpentacyclo[8.8.0.02,4.02,7.011,16]octadeca-11(16),12,14-triene-6,14-diol](/img/structure/B1242868.png)

![2-[(3R,5R)-5-[(9E,11E,13E)-hexadeca-9,11,13-trienyl]-3,5-dimethyl-dioxolan-3-yl]acetic Acid](/img/structure/B1242870.png)

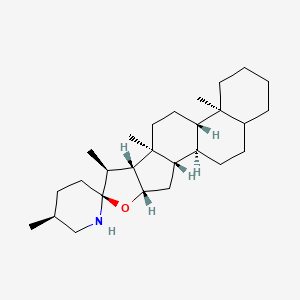

![(3S,3aR,4R,4aS,8aR,9aS)-3-Methyl-4-[(E)-2-((2S,6S)-6-methyl-piperidin-2-yl)-vinyl]-decahydro-naphtho[2,3-c]furan-1-one](/img/structure/B1242875.png)